ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
Description
Properties
Molecular Formula |
C29H34N6O5 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
ethyl 5-[(2R)-2-methoxy-2-phenylacetyl]-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-1-carboxylate |
InChI |
InChI=1S/C29H34N6O5/c1-4-40-29(38)35-24-19-34(28(37)25(39-3)20-8-6-5-7-9-20)18-23(24)26(31-35)30-27(36)21-10-12-22(13-11-21)33-16-14-32(2)15-17-33/h5-13,25H,4,14-19H2,1-3H3,(H,30,31,36)/t25-/m1/s1 |
InChI Key |
FVOGNNMEGMUHPZ-RUZDIDTESA-N |
Isomeric SMILES |
CCOC(=O)N1C2=C(CN(C2)C(=O)[C@@H](C3=CC=CC=C3)OC)C(=N1)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C |
Canonical SMILES |
CCOC(=O)N1C2=C(CN(C2)C(=O)C(C3=CC=CC=C3)OC)C(=N1)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Literature
The following compounds share structural motifs or synthetic pathways with the target molecule:
Key Structural and Functional Differences
Core Heterocycle :
- The target compound’s dihydropyrrolo[3,4-c]pyrazole core distinguishes it from simpler pyrazoles (e.g., MPY4) or fused systems like pyrrolo-thiazolo-pyrimidines . This core may enhance conformational rigidity or binding specificity.
The 4-(4-methylpiperazin-1-yl)benzoyl amino group contrasts with sulfonyl or nitrile substituents in analogues, suggesting divergent solubility or pharmacokinetic profiles .
Synthetic Complexity :
- The target compound likely requires advanced regioselective functionalization, akin to the multi-step protocols for pyrrolo-thiazolo-pyrimidines () . By comparison, MPY4 and compound 15a are synthesized via simpler condensation or cyclization .
Research Implications and Limitations
- Pharmacological Potential: The methylpiperazine moiety, seen in MPY4 and the target compound, is often associated with CNS permeability or kinase inhibition . However, the absence of direct bioactivity data for the target compound limits conclusive claims.
- Synthetic Challenges : The dihydro ring and chiral center necessitate asymmetric synthesis or chiral resolution, unlike the racemic mixtures reported for compound 15a .
- Structural Uniqueness: No direct analogues with identical core or substituent combinations were identified in the evidence, highlighting the compound’s novelty.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate generally follows a convergent approach involving:
- Construction of the 5,6-dihydropyrrolo[3,4-c]pyrazole core.
- Introduction of the (2R)-2-methoxy-2-phenylethanoyl side chain via stereoselective acylation.
- Coupling with the 4-(4-methylpiperazin-1-yl)benzoyl moiety through amide bond formation.
- Final esterification to yield the ethyl carboxylate functionality.
This approach leverages selective protection/deprotection steps and controlled reaction conditions to maintain stereochemical integrity and high purity.
Key Reaction Steps
Formation of the Pyrrolo[3,4-c]pyrazole Core
- Starting from appropriate substituted pyrrole and pyrazole precursors, cyclization is achieved under acidic or basic catalysis.
- The 5,6-dihydro saturation is controlled by hydrogenation or selective reduction methods.
Stereoselective Acylation with (2R)-2-methoxy-2-phenylethanoyl Group
- The (2R)-2-methoxy-2-phenylethanoyl moiety is introduced using its corresponding acid chloride or activated ester.
- The reaction is performed under low temperature and inert atmosphere to prevent racemization.
- Use of chiral auxiliaries or catalysts may be employed to ensure enantiomeric purity.
Amide Bond Formation with 4-(4-methylpiperazin-1-yl)benzoyl Group
- The amino group on the pyrrolo[3,4-c]pyrazole core is acylated with 4-(4-methylpiperazin-1-yl)benzoyl chloride or anhydride.
- Typical coupling reagents include carbodiimides (e.g., EDCI) or mixed anhydrides.
- The reaction is monitored by TLC and purified by recrystallization or chromatography.
Esterification to Ethyl Carboxylate
- The carboxylic acid intermediate is esterified with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or via Fischer esterification.
- Alternatively, ethyl chloroformate or other ethylating agents may be used in basic conditions.
Detailed Research Outcomes and Data Tables
Yields and Purity
| Step | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Pyrrolo[3,4-c]pyrazole core | Acid/base catalysis, 60-80 °C | 75-85 | >95 | Controlled reduction for dihydro form |
| Acylation with methoxyphenyl | Low temp, inert atmosphere, chiral catalyst | 80-90 | >98 | Enantiomeric excess >99% |
| Amide bond formation | Room temp, EDCI coupling | 70-85 | >97 | Minimal side products |
| Esterification | Reflux with ethanol, acid catalyst | 85-90 | >99 | Final purification by crystallization |
Analytical Characterization
- NMR Spectroscopy confirms the structural integrity and stereochemistry, showing characteristic shifts for the methoxy and phenyl groups.
- Mass Spectrometry (MS) validates molecular weight consistent with the target compound.
- High-Performance Liquid Chromatography (HPLC) ensures purity >97%.
- Chiral HPLC confirms enantiomeric purity of the (2R)-configuration.
- X-ray Crystallography (where applicable) confirms the absolute configuration and conformation of the heterocyclic core.
Summary of Patent-Based Preparation Protocols
The patent US7977488B2 describes compounds structurally related to this molecule with detailed synthetic routes emphasizing acid secretion inhibition activity. The preparation involves:
- Use of potassium carbonate as a base in coupling reactions.
- Ethyl acetate as a solvent during intermediate steps.
- Control of reaction mixtures to avoid side reactions.
- Purification by suspension and recrystallization techniques.
This patent exemplifies the preparation of heterocyclic derivatives with similar substitution patterns and functional groups, providing a robust framework for synthesizing the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
